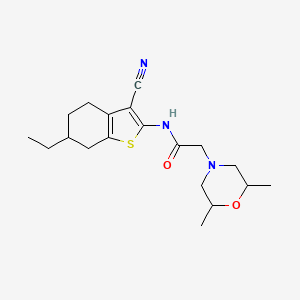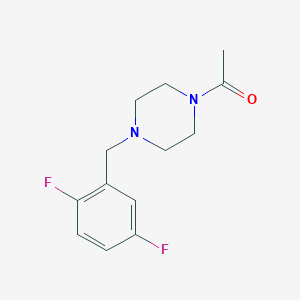![molecular formula C16H15NO2S B5300602 N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide, also known as TAP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. TAP is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects. However, TAP does not exhibit the same teratogenic effects as thalidomide, making it a promising compound for further research.
作用机制
The mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is not fully understood, but it is thought to involve the inhibition of TNF-alpha production and the modulation of the immune system. TNF-alpha is a cytokine that plays a key role in inflammation and immune responses. By inhibiting its production, N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide may reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can inhibit the production of TNF-alpha and other pro-inflammatory cytokines. In vivo studies have shown that N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can reduce inflammation in animal models of various diseases. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide also exhibits low toxicity, which is important for its use in animal studies. However, N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several areas of future research that could be pursued with N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide. One area is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area is the exploration of its potential use in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide and its potential implications for the treatment of various diseases.
合成方法
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then used to form the final product. The synthesis method has been optimized to yield high purity N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide, which is essential for its use in scientific research.
科学研究应用
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising compound for the treatment of these diseases.
属性
IUPAC Name |
N-[3-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-16(19)17-13-6-3-5-12(11-13)15(18)9-8-14-7-4-10-20-14/h3-11H,2H2,1H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCOQJNZOOEOQI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)

![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)